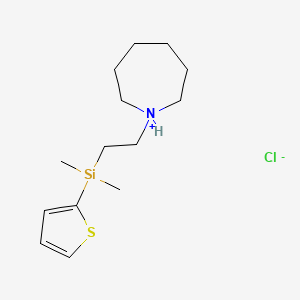
1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride is a compound that belongs to the class of seven-membered heterocycles known as azepines. These compounds are characterized by their unique ring structure, which includes nitrogen and sulfur atoms. The presence of the thienyl group and the dimethylsilyl group further enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride involves several key steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis typically begins with the preparation of the thienyl group, which is then attached to a dimethylsilyl group through a series of reactions.
- The resulting intermediate is then reacted with hexahydro-1H-azepine under controlled conditions to form the desired compound.
- The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
-
Industrial Production Methods
- Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
- The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
- The major products of oxidation include sulfoxides and sulfones, which are formed by the oxidation of the thienyl group.
-
Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- These reactions typically result in the formation of reduced derivatives of the thienyl group.
-
Substitution
- The compound can undergo substitution reactions, particularly at the thienyl group, using reagents such as halogens or alkylating agents.
- The major products of these reactions include substituted thienyl derivatives.
Applications De Recherche Scientifique
1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
-
Biology
- It is studied for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine
- Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
-
Industry
- The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Hexahydro-1-[2-[(2-thienyl)dimethylsilyl]ethyl]-1H-azepine: A closely related compound with similar structural features.
S-Ethyl Hexahydro-1H-azepine-1-carbothioate: Another azepine derivative with different substituents, used in different applications.
-
Uniqueness
- The presence of the thienyl and dimethylsilyl groups in this compound imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
78599-02-7 |
|---|---|
Formule moléculaire |
C14H26ClNSSi |
Poids moléculaire |
304.0 g/mol |
Nom IUPAC |
2-(azepan-1-ium-1-yl)ethyl-dimethyl-thiophen-2-ylsilane;chloride |
InChI |
InChI=1S/C14H25NSSi.ClH/c1-17(2,14-8-7-12-16-14)13-11-15-9-5-3-4-6-10-15;/h7-8,12H,3-6,9-11,13H2,1-2H3;1H |
Clé InChI |
DVLXGJIOIIXKGX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CC[NH+]1CCCCCC1)C2=CC=CS2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


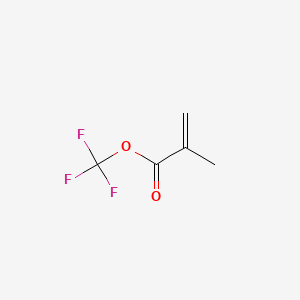
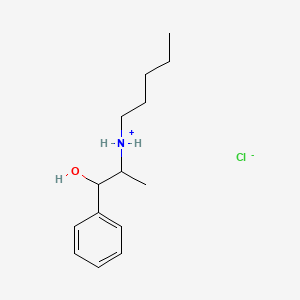

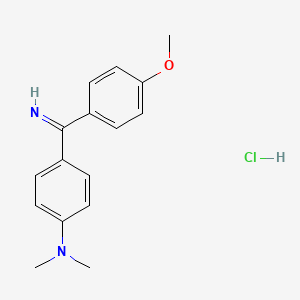
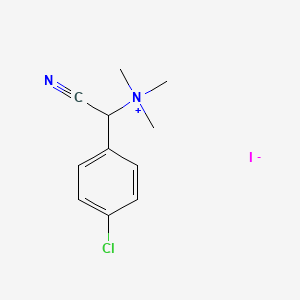
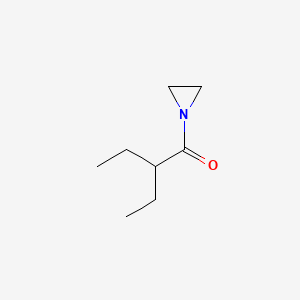


![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)


![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)


